molecular formula C10H7BrFN3 B1377059 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine CAS No. 625848-12-6

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine

Cat. No. B1377059
CAS RN: 625848-12-6
M. Wt: 268.08 g/mol
InChI Key: OOGQMJLIYCGHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H7BrFN3 and a molecular weight of 268.09 g/mol . It is used for research purposes and has potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .

Scientific Research Applications

Synthesis and Electronic Properties

The synthesis of pyrazine analogs, including derivatives involving 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine, has been extensively explored. A notable study detailed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. This research highlighted the electronic and nonlinear optical properties of these compounds through density functional theory (DFT) calculations, considering parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, and hyperpolarizability. The findings suggest potential applications in materials science due to their electronic properties and nonlinear optical (NLO) behavior (Ahmad et al., 2021).

Molecular Structure and Spectral Analysis

Another study synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and examined its molecular structure, spectral analysis, and nonlinear optical studies using a combined experimental and DFT approach. This research provided insights into the stability of the molecular structure and its nonlinear optical properties, indicating its potential in the development of new materials with specific optical functionalities (Tamer et al., 2016).

Antimicrobial Studies

In the realm of pharmaceuticals and biologically active compounds, derivatives of 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine have been synthesized and evaluated for antimicrobial activity. One study described the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. These compounds exhibited significant biological activity, highlighting the versatility of 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine derivatives in developing new antimicrobial agents (Raval et al., 2012).

Molecular Docking Studies

The utility of 5-bromo-3-(4-fluorophenyl)pyrazin-2-amine derivatives extends into molecular docking studies, which are crucial for drug discovery. For instance, synthesis, molecular structure, Hirshfeld surface, spectral investigations, and molecular docking studies of specific pyrazoline derivatives were conducted. These studies not only elucidated the structural properties but also assessed the antiviral potential of these compounds, demonstrating their applicability in identifying novel therapeutic agents (Sathish et al., 2018).

properties

IUPAC Name

5-bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)9(15-8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGQMJLIYCGHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CN=C2N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855822
Record name 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine

CAS RN

625848-12-6
Record name 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis (triphenylphosphine) palladium (0) (1.12 g, 0.97 mmol, 0.05 eq) was added portion-wise to a solution of 2-amino-3,5-dibromopyrazine (5.01 g, 19.76 mmol, 1.0 eq) in 1,2-dimethoxyethane (100 ml) at room temperature and the reaction stirred for 0.5 hours. A solution of sodium carbonate (5.30 g, 50.5 mmol, 2.6 eq) in water (50 ml) was added portion-wise to the resulting mixture, followed by 4-fluorophenylboronic acid (3.08 g, 21.9 mmol, 1.1 eq). The mixture was heated to 100° C. for 5 h. The resulting yellow solution was partitioned between 10% aqueous citric acid (25 ml) and ethyl acetate (50 ml). The organic layer was washed with 10% aqueous sodium bicarbonate (25 ml), brine (25 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel with a gradient of heptane to dichloromethane to afford 5-Bromo-3-(4-fluoro-phenyl)-pyrazin-2-ylamine as white crystals. Yield=3.22 g (60%). HPLC-MS=100%; 1.89 min (M+1=270.1).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1.12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was synthesized in analogy to the procedure described for the preparation of Example 19a using 2-amino-3,5-dibromopyrazine, and 4-fluorophenylboronic acid (commercially available) as starting materials to give the title compound as a white solid, MS (ISP) 268.1, 270.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5.058 g of 3,5-dibromo-pyrazin-2-ylamine in 100.0 ml 1,2-dimethoxyethane was added at room temperature 1.156 g of tetrakis(triphenylphosphine) palladium (0) and stirred for 0.5 hours. To the resulting mixture was added a solution of 5.30 g sodium carbonate in 50.0 ml water and 3.078 g 4-fluorophenylboronic acid. The mixture was heated to 100° C. for 5 h. The resulting yellow solution was partitioned between 10% aqueous citric acid and ethyl acetate. The organic layer washed with 10% aqueous sodium bicarbonate and brine, dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel with a gradient of heptane to dichloromethane to yield 3.22 g of the title compound as white crystals. MS (ISP) (M+H+)=268.1 and 270.1
Quantity
5.058 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.156 g
Type
catalyst
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
3.078 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.